Doxylamine N-Oxide
Overview
Description
Doxylamine N-Oxide is a chemical compound related to doxylamine, a well-known antihistamine used in over-the-counter sleep aids and allergy medications. However, the specific focus here is on its chemical and physical properties, synthesis, molecular structure, and chemical reactions, rather than its pharmacological applications.
Synthesis Analysis
The synthesis of N-oxides, including Doxylamine N-Oxide, involves the oxidation of the parent hydroxylamines. A study demonstrates the synthesis of enantiopure 3-substituted pyrroline N-oxides through highly regioselective oxidation, which may share similarities with Doxylamine N-Oxide synthesis (Goti et al., 1997). Another relevant method is the copper-catalyzed aerobic oxidation of N-substituted hydroxylamines, offering a general approach to accessing various nitroso compounds, including N-oxides (Frazier et al., 2012).
Molecular Structure Analysis
The molecular structure of N-oxides, including Doxylamine N-Oxide, can be analyzed through techniques such as X-ray crystallography. For example, the molecular structures of various methylhydroxylamine derivatives were determined, which provides insight into the structural characteristics that might be similar in Doxylamine N-Oxide (Rankin et al., 1981).
Chemical Reactions and Properties
N-oxides, including Doxylamine N-Oxide, undergo various chemical reactions. The synthesis and characterization of N-nitroso-N- alkylhydroxylamines and their complexes provide insights into the types of reactions N-oxides can participate in, such as redox reactions and complex formation (Abraham et al., 1987).
Physical Properties Analysis
The physical properties of Doxylamine N-Oxide, such as solubility, melting point, and boiling point, are critical for understanding its behavior in various environments. While specific data on Doxylamine N-Oxide was not found, studies on similar N-oxides can provide valuable insights. For example, the preparation and characterization of hexylamine functionalized reduced graphene oxide offer information on the dispersion and solubility properties of functionalized N-oxides (Bandyopadhyay et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of Doxylamine N-Oxide, can be inferred from studies on similar compounds. The copper(II)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines, for instance, demonstrates the reactivity of N-oxides in electrophilic amination reactions, which could be relevant to understanding the chemical behavior of Doxylamine N-Oxide (Li et al., 2015).
Scientific Research Applications
Metabolite Analysis and Characterization : Doxylamine N-Oxide has been identified and characterized as a metabolite of doxylamine in several studies. For instance, Korfmacher et al. (1988) used thermospray mass spectrometry to analyze doxylamine N-oxide and other metabolites, demonstrating the utility of this technique in metabolite analysis (Korfmacher et al., 1988).
Forensic Applications : María del Mar Ramírez Fernández et al. (2022) explored the incorporation of doxylamine and doxylamine N-Oxide in human hair. This study highlighted the relationship between dosage and hair concentration, and the impact of hair treatments like oxidative dying on these concentrations, which could have forensic implications (Fernández et al., 2022).
Metabolic Pathways in Animals : Slikker et al. (1986) investigated the metabolic fate of doxylamine in rhesus monkeys, identifying doxylamine N-Oxide among the metabolites. This study provided insights into the metabolic pathways and the role of doxylamine N-Oxide in these processes (Slikker et al., 1986).
Toxicological Studies : Bockholdt et al. (2001) reported on cases of doxylamine poisoning, where high concentrations of doxylamine and its metabolites, including doxylamine N-Oxide, were found in the blood and organs. This study contributes to the understanding of doxylamine's toxicological profile (Bockholdt et al., 2001).
Chemical and Pharmacological Properties : Studies like those by Oliveira et al. (2018) and Wunderlin et al. (2012) explore the broader chemical and pharmacological properties of compounds with N-O bonds, like doxylamine N-Oxide. These investigations are crucial for understanding the potential therapeutic applications and environmental impacts of these compounds (Oliveira et al., 2018); (Wunderlin et al., 2012).
properties
IUPAC Name |
N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIHSMRZIRBUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxylamine N-Oxide | |
CAS RN |
99430-77-0 | |
Record name | 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.